molecular formula C19H24N2O2S B6459653 1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane CAS No. 2548978-98-7

1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane

Cat. No.: B6459653
CAS No.: 2548978-98-7
M. Wt: 344.5 g/mol
InChI Key: YDMJPFHGCQLUBG-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane is a complex organic compound featuring a cyclopropane ring, a naphthalene moiety, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane typically involves multiple steps, starting with the preparation of the cyclopropanesulfonyl and naphthalen-1-ylmethyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, naphthalene derivatives, and diazepane precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced sulfonyl or naphthalene derivatives. Substitution reactions can lead to various substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropanesulfonyl)-4-[(phenyl)methyl]-1,4-diazepane: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1-(Cyclopropanesulfonyl)-4-[(benzyl)methyl]-1,4-diazepane: Similar structure but with a benzyl group instead of a naphthalene moiety.

Uniqueness

1-(Cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(naphthalen-1-ylmethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-24(23,18-9-10-18)21-12-4-11-20(13-14-21)15-17-7-3-6-16-5-1-2-8-19(16)17/h1-3,5-8,18H,4,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMJPFHGCQLUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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